5-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide
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Overview
Description
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the bromination of a furan derivative followed by the formation of the pyrazole ring. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan and pyrazole moieties.
Medicine: Explored for its potential anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functionalities and have been studied for their anticancer properties.
Furan-2-carboxaldehyde derivatives: These compounds also contain the furan ring and have various applications in organic synthesis.
Uniqueness
5-BROMO-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C13H10BrN3O3 |
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Molecular Weight |
336.14 g/mol |
IUPAC Name |
5-bromo-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O3/c14-11-4-3-10(20-11)13(18)16-12-5-6-15-17(12)8-9-2-1-7-19-9/h1-7H,8H2,(H,16,18) |
InChI Key |
HCIJZGDKNHPRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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